3-(dimethylamino)propyl methanesulfonate
Description
Role of Methanesulfonate (B1217627) Esters in Organic Chemistry
Methanesulfonate esters, commonly known as mesylates, are a class of organic compounds that play a crucial role in synthetic chemistry. wikipedia.org They are esters of methanesulfonic acid and are frequently employed to convert alcohols, which have poor leaving groups (hydroxyl, -OH), into substrates suitable for nucleophilic substitution and elimination reactions. aadi.net.inperiodicchemistry.com The hydroxyl group is a poor leaving group because its conjugate acid, water, is a relatively strong base. periodicchemistry.com By reacting an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270), the hydroxyl group is transformed into a methanesulfonate group. aadi.net.in
This transformation is synthetically valuable because the resulting methanesulfonate anion is a very weak base and, therefore, an excellent leaving group. aadi.net.inperiodicchemistry.com The effectiveness of sulfonate esters as leaving groups stems from the stability of the sulfonate anion, which is resonance-stabilized. This stability facilitates the cleavage of the carbon-oxygen bond during nucleophilic attack. periodicchemistry.com In terms of reactivity, alkyl methanesulfonates behave similarly to alkyl halides, making them versatile intermediates in a wide array of chemical transformations. periodicchemistry.comumassd.edu
Methanesulfonates are part of a broader family of sulfonate esters used in organic synthesis, which also includes p-toluenesulfonates (tosylates) and trifluoromethanesulfonates (triflates). aadi.net.inperiodicchemistry.com The reactivity of these leaving groups varies, with triflates being significantly more reactive than mesylates or tosylates. nih.gov Despite this, mesylates are widely used due to their ease of preparation and sufficient reactivity for many synthetic applications. aadi.net.in The parent compound, methanesulfonic acid, is a strong, non-volatile, and non-oxidizing acid, often used as a catalyst in reactions like esterification and alkylation.
| Sulfonate Ester | Abbreviation | Structure of Leaving Group Anion | Relative Reactivity |
|---|---|---|---|
| Methanesulfonate | Mesylate (OMs) | CH₃SO₃⁻ | Good |
| p-Toluenesulfonate | Tosylates (OTs) | p-CH₃C₆H₄SO₃⁻ | Good (Similar to Mesylate) |
| Trifluoromethanesulfonate | Triflate (OTf) | CF₃SO₃⁻ | Excellent (Many orders of magnitude greater than Mesylate) nih.gov |
Significance of the 3-(Dimethylamino)propyl Moiety in Chemical Synthesis
The 3-(dimethylamino)propyl (DMP) group is a versatile functional moiety that imparts unique chemical and physical properties to molecules. It is frequently incorporated into organic structures to influence characteristics such as volatility, thermal stability, and biological activity.
One significant application of the DMP group is as an intramolecular coordinating ligand in organometallic chemistry. acs.org This functionality allows it to form stable, often monomeric, metal complexes that are highly volatile. acs.org For example, bis-3-(N,N-dimethylamino)propyl magnesium(II), [Mg(DMP)₂], has been developed as a precursor for the atomic layer deposition (ALD) of magnesium oxide thin films at near-room temperatures. acs.org The DMP ligand has also been used to create complexes with other metals, including platinum and palladium, for applications in chemical vapor deposition (CVD). illinois.edu
In the field of medicinal chemistry, the 3-(dimethylamino)propyl group is a common structural feature in pharmacologically active compounds. It is a key component in analogues of citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), which are synthesized to probe the binding sites of the serotonin transporter (SERT). nih.gov The tertiary amine of the DMP group can be protonated at physiological pH, influencing the molecule's solubility and its ability to interact with biological targets.
Furthermore, the 3-(dimethylamino)propyl moiety is used to create advanced "smart" polymers. The monomer N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) can be polymerized to form materials that respond to external stimuli such as pH, temperature, and CO₂. nih.gov These stimuli-responsive polymers have potential applications in fields like controlled drug release and gene delivery. nih.govresearchgate.net For instance, hydrogels based on DMAPMA have been investigated for their drug delivery capabilities. researchgate.net The incorporation of this moiety can also lead to materials with biocidal properties against microorganisms. nih.gov The synthesis of these complex molecules often begins with simpler building blocks like 3-(dimethylamino)propyl chloride, which is used to introduce the DMP group onto a target scaffold. guidechem.comchemicalbook.com
| Field | Application | Example Compound/Material | Reference |
|---|---|---|---|
| Materials Science | Precursor for Atomic Layer Deposition (ALD) | bis-3-(N,N-dimethylamino)propyl magnesium(II) | acs.org |
| Medicinal Chemistry | Probe for Serotonin Transporter (SERT) | Citalopram Analogues | nih.gov |
| Polymer Chemistry | Stimuli-Responsive ("Smart") Polymers | Poly(N-(3-(dimethylamino)propyl)methacrylamide) | nih.gov |
| Drug Delivery | pH-Sensitive Hydrogels | DMAPMA-co-itaconic acid Hydrogels | researchgate.net |
Research Landscape and Future Directions for 3-(Dimethylamino)propyl Methanesulfonate
The compound this compound integrates the functionalities of its two constituent parts: it is an effective alkylating agent designed to introduce the 3-(dimethylamino)propyl group into a target molecule via a nucleophilic substitution reaction. The methanesulfonate serves as an excellent leaving group, facilitating the attachment of the DMP moiety to a wide range of nucleophiles.
The primary role of this compound in the current research landscape is that of a synthetic intermediate or building block. Its utility is not typically as an end-product but as a tool for constructing more complex molecules that leverage the properties of the 3-(dimethylamino)propyl group. Research involving this specific compound is therefore closely tied to the applications of the molecules it helps to create.
Future research directions for this compound are likely to expand in line with the growing interest in functional materials and specialized pharmaceuticals.
Pharmaceutical Synthesis: The compound will likely continue to be used in the synthesis of novel therapeutic agents and molecular probes. Its ability to introduce the DMP group is valuable for creating compounds with specific binding affinities for biological targets, such as neurotransmitter transporters. nih.gov
Materials Science: As a precursor, it could be employed in the synthesis of novel ligands for metal catalysts or in the creation of precursors for ALD and CVD processes, contributing to the development of advanced electronic and coating materials. acs.orgillinois.edu
Polymer Chemistry: It could serve as a key reagent for modifying existing polymers or synthesizing new monomers to create functional polymers. These materials could be designed for applications in drug delivery systems, sensors, or as biocidal agents, capitalizing on the pH-responsive nature of the dimethylamino group. nih.gov
The versatility of this compound as a synthetic tool ensures its continued relevance in diverse areas of chemical research, from fundamental organic synthesis to the applied fields of materials science and medicinal chemistry.
| Identifier | Value |
|---|---|
| Molecular Formula | C₆H₁₅NO₃S |
| Monoisotopic Mass | 181.07727 Da |
| SMILES | CN(C)CCCOS(=O)(=O)C |
| InChI | InChI=1S/C6H15NO3S/c1-7(2)5-4-6-10-11(3,8)9/h4-6H2,1-3H3 |
| InChIKey | DMUAMSFZSOIBAR-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-(dimethylamino)propyl methanesulfonate |
InChI |
InChI=1S/C6H15NO3S/c1-7(2)5-4-6-10-11(3,8)9/h4-6H2,1-3H3 |
InChI Key |
DMUAMSFZSOIBAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 3 Dimethylamino Propyl Methanesulfonate
Esterification Reactions for the Formation of Alkyl Methanesulfonates
The formation of alkyl methanesulfonates, such as 3-(dimethylamino)propyl methanesulfonate (B1217627), involves the reaction of an alcohol with a methanesulfonylating agent. This process transforms the poorly reactive hydroxyl group into a highly effective sulfonate leaving group. periodicchemistry.com
Direct Synthesis from 3-Dimethylamino-1-propanol (B49565) and Methanesulfonylating Agents
The most common and direct route for the synthesis of 3-(dimethylamino)propyl methanesulfonate involves the reaction of 3-dimethylamino-1-propanol with a methanesulfonylating agent, typically methanesulfonyl chloride (MsCl). designer-drug.com The reaction is generally performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt3) or pyridine (B92270). designer-drug.comyoutube.com
The role of the base is crucial; it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the starting amine or the product. youtube.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. pearson.com This addition is followed by the elimination of the chloride ion, resulting in the formation of the desired methanesulfonate ester. A general procedure involves dissolving the alcohol in the solvent, cooling the solution (typically to 0 °C), adding the base, and then slowly adding the methanesulfonyl chloride. designer-drug.comnih.gov
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound is key to maximizing product yield and purity. Several reaction parameters can be systematically adjusted, including the choice of base, solvent, temperature, and stoichiometry of the reactants.
Key Optimization Parameters:
Base: While triethylamine is commonly used, other bases such as pyridine or more sterically hindered bases like 2,6-lutidine can be employed to minimize side reactions. designer-drug.com The strength and steric bulk of the base can influence the reaction rate and selectivity.
Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) are typical choices. The solvent's polarity can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction's efficiency.
Temperature: The reaction is often initiated at a low temperature (0 °C to -10 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature. designer-drug.com Temperature control is vital to prevent degradation of the product and the formation of byproducts. researchgate.net
Stoichiometry: A slight excess of the methanesulfonylating agent and the base is often used to ensure complete conversion of the starting alcohol. designer-drug.com
The following interactive table illustrates how systematic variation of these parameters could be used to optimize the reaction yield.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | MsCl (equiv.) | Yield (%) |
| 1 | Triethylamine (1.5) | DCM | 0 to RT | 1.1 | 85 |
| 2 | Pyridine (1.5) | DCM | 0 to RT | 1.1 | 82 |
| 3 | Triethylamine (1.5) | THF | 0 to RT | 1.1 | 80 |
| 4 | Triethylamine (1.5) | DCM | -10 to RT | 1.1 | 88 |
| 5 | Triethylamine (2.0) | DCM | -10 to RT | 1.2 | 92 |
Mechanistic Investigations of Methanesulfonate Ester Formation
Understanding the reaction mechanism is fundamental to controlling the synthesis and predicting outcomes. The formation of methanesulfonate esters from alcohols is a well-established process in organic chemistry.
Alkyl Methanesulfonate Formation from Methanesulfonic Acid and Alcohols: General Mechanisms
The reaction between an alcohol and a sulfonyl chloride, like methanesulfonyl chloride, proceeds via a nucleophilic substitution mechanism at the sulfur atom. youtube.com The mechanism can be described in the following steps:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (3-dimethylamino-1-propanol) attacks the electrophilic sulfur atom of methanesulfonyl chloride. pearson.com
Intermediate Formation: This attack forms a transient, protonated intermediate.
Deprotonation and Leaving Group Departure: The base (e.g., pyridine or triethylamine) removes the proton from the oxygen atom. youtube.com Simultaneously or subsequently, the chloride ion departs as a leaving group, collapsing the intermediate to form the stable sulfonate ester. youtube.com
This process is conceptually analogous to an SN2 displacement on the sulfur atom. youtube.com
Influence of Reaction Parameters on Ester Formation (e.g., Temperature, Solvent, pH)
The rate and efficiency of methanesulfonate ester formation are significantly influenced by various reaction parameters.
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product. ugm.ac.idatlantis-press.com Experimental data for similar sulfonation reactions show a direct correlation between increased temperature and higher yield, up to an optimal point. ugm.ac.id
Solvent: The choice of solvent is critical. Aprotic solvents are preferred as protic solvents (like water or other alcohols) could compete in the reaction with the sulfonylating agent. The presence of even small amounts of water can dramatically slow the desired reaction and promote hydrolysis of the sulfonyl chloride and the ester product. researchgate.net
pH (Acidity/Basicity): The reaction is typically carried out under basic conditions. A base is required to neutralize the acidic byproduct (HCl), which would otherwise protonate the starting material's amino group, rendering it non-nucleophilic. chemistrysteps.com The basicity must be controlled; strongly basic conditions could promote elimination side reactions, especially with secondary or tertiary alcohols. designer-drug.com
Stereochemical Considerations in Esterification Reactions
A critical feature of the esterification of an alcohol with a sulfonyl chloride is its stereochemical outcome. The reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the alcohol substrate is not broken during the process. masterorganicchemistry.comyoutube.com
As a result, the formation of the sulfonate ester proceeds with retention of configuration at the stereocenter of the alcohol. youtube.comchemistrysteps.comlibretexts.org If the starting alcohol is chiral, the resulting methanesulfonate ester will have the same stereochemistry at the corresponding carbon atom. masterorganicchemistry.comlibretexts.org While 3-dimethylamino-1-propanol is an achiral molecule, this principle is a cornerstone of using sulfonate esters in stereospecific synthesis, as it allows for the activation of an alcohol without scrambling its stereochemistry. masterorganicchemistry.comlibretexts.org Subsequent SN2 reactions involving the displacement of the newly formed mesylate group will then proceed with a predictable inversion of configuration. chemistrysteps.comlibretexts.org
Preparation of Salt Forms of this compound
The preparation of salt forms of this compound typically involves the reaction of the tertiary amine functionality within the molecule with a suitable acid. This process is a standard acid-base reaction that results in the formation of an ammonium (B1175870) salt. The synthesis can be approached in two primary ways: formation of the methanesulfonate ester followed by conversion to a salt, or utilization of a precursor already in a salt form.
A common precursor for the synthesis is 3-(dimethylamino)propan-1-ol. The tertiary amine in this starting material can be protonated to form a salt, such as the hydrochloride, prior to the esterification of the alcohol group. For instance, 3-(dimethylamino)propyl chloride hydrochloride can be synthesized by reacting 3-dimethylamino-1-propanol with thionyl chloride. chemicalbook.com This indicates that the amino group can be protected as a salt while the hydroxyl group undergoes further reaction.
Following the synthesis of the this compound ester, various salt forms can be prepared. The general principle involves reacting the free base form of the ester with the desired acid. For example, the hydrochloride salt can be prepared by treating a solution of the amine with hydrochloric acid, often generated in situ or added as a solution in an organic solvent to facilitate precipitation of the crystalline salt. A general method for preparing hydrohalide salts of organic amines involves dissolving the free base in an aprotic solvent and adding a trialkylsilylhalogenide. google.com
Another significant class of salts for tertiary amines is quaternary ammonium salts. These are formed through the alkylation of the tertiary nitrogen atom. This reaction, known as the Menschutkin reaction, typically involves treating the tertiary amine with an alkyl halide, such as methyl iodide, to yield a quaternary ammonium iodide. nih.gov This converts the tertiary amine into a permanently charged quaternary ammonium cation.
The table below summarizes the general methodologies for preparing different salt forms of this compound.
| Salt Type | General Method | Reactants | Typical Solvents |
| Hydrochloride | Acid-base reaction | This compound (free base), Hydrochloric acid (or a precursor like trimethylchlorosilane) | Aprotic solvents (e.g., Acetonitrile (B52724), Methylene (B1212753) Chloride) |
| Quaternary Ammonium (e.g., Methiodide) | Alkylation (Menschutkin Reaction) | This compound (free base), Alkyl halide (e.g., Methyl Iodide) | Ethers, Methylene Chloride |
Chemical Reactivity and Mechanistic Studies of 3 Dimethylamino Propyl Methanesulfonate
Nucleophilic Substitution Pathways Involving the Methanesulfonate (B1217627) Group
The methanesulfonate (mesylate) group is a key feature of 3-(dimethylamino)propyl methanesulfonate, rendering the propyl chain susceptible to nucleophilic attack. This section explores the details of these substitution reactions.
Investigation of SN2 Reactivity
The primary carbon bearing the methanesulfonate group in this compound is an ideal site for bimolecular nucleophilic substitution (SN2) reactions. The accessibility of this carbon atom to incoming nucleophiles is a determining factor in its reactivity. libretexts.orgmasterorganicchemistry.com
SN2 reactions are characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com The transition state of an SN2 reaction involves a five-coordinate carbon atom with partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.com
The rate of SN2 reactions is sensitive to steric hindrance. libretexts.org As the substitution on the carbon atom increases, the rate of reaction decreases. Methyl and primary substrates, like the propyl chain in this compound, are the most reactive towards SN2 displacement. libretexts.org
Table 1: Relative Reactivity of Substrates in SN2 Reactions
| Substrate Type | Relative Rate | Steric Hindrance |
| Methyl | Fastest | Minimal |
| Primary (e.g., propyl) | Fast | Low |
| Secondary | Slow | Moderate |
| Tertiary | No Reaction | High |
This table illustrates the general trend of SN2 reactivity based on substrate structure.
Role of the Methanesulfonate as a Leaving Group
The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions. Its effectiveness stems from the stability of the resulting methanesulfonate anion. The negative charge on the anion is delocalized through resonance across the three oxygen atoms, which significantly lowers its basicity and makes it a weak conjugate base of the strong acid, methanesulfonic acid. researchgate.net
This inherent stability facilitates the cleavage of the carbon-oxygen bond during the substitution reaction. Methanesulfonates are often preferred over other leaving groups, such as halides, in various synthetic applications due to their high reactivity and the clean nature of the displacement reactions they undergo. mdma.ch They are considered to be about three times less reactive towards solvolysis than the corresponding tosylates. mdma.ch
Rearrangement Reactions and Formation of Cyclic Intermediates
The presence of the dimethylamino group in the molecule allows for intramolecular reactions, leading to the formation of cyclic intermediates.
Generation and Reactivity of Azetidinium Ion Intermediates from Dimethylaminopropyl Derivatives
In molecules containing both a nucleophilic amino group and a leaving group in a suitable position, such as this compound, intramolecular cyclization can occur. The nitrogen atom of the dimethylamino group can act as an internal nucleophile, attacking the carbon atom bearing the methanesulfonate group. This intramolecular SN2 reaction results in the formation of a cyclic quaternary ammonium (B1175870) salt, specifically a 1,1-dimethylazetidinium ion.
The formation of such cyclic intermediates is a well-documented phenomenon in related systems and is driven by the favorable proximity of the reacting centers. researchgate.net These azetidinium ions are themselves reactive electrophiles and can undergo subsequent reactions with other nucleophiles, leading to ring-opening products. researchgate.net
Catalytic Transformations Utilizing this compound as a Substrate
While specific catalytic transformations utilizing this compound as a substrate are not extensively detailed in the provided search results, its structure suggests potential applications in various catalyzed reactions. For instance, the primary methanesulfonate could be a suitable substrate for palladium-catalyzed cross-coupling reactions, where the C-O bond is activated by the catalyst to form a new carbon-carbon or carbon-heteroatom bond.
The general reactivity of alkyl sulfonates in catalytic processes indicates that this compound could participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, provided suitable catalytic systems are employed. The dimethylamino group might also play a role in directing or influencing the outcome of such catalytic transformations.
Regioselective Catalytic Reactions (e.g., Nickel-Catalyzed Processes)
Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often providing unique reactivity and selectivity compared to other transition metals. The application of nickel catalysts in cross-coupling reactions involving alkyl electrophiles, including alkyl methanesulfonates, is a subject of ongoing research. The presence of the dimethylamino group in this compound introduces a potential coordinating site for the metal catalyst, which could influence the regioselectivity of a reaction.
In hypothetical nickel-catalyzed cross-coupling reactions, this compound could serve as an electrophilic partner. The key challenge and area of interest would be controlling the regioselectivity of the coupling. For instance, in a reaction with an organometallic nucleophile, the coupling could theoretically occur at the terminal carbon of the propyl chain.
Table 1: Hypothetical Nickel-Catalyzed Cross-Coupling of this compound with a Generic Organometallic Nucleophile (R-M)
| Entry | Catalyst/Ligand | Nucleophile (R-M) | Potential Product | Regioselectivity |
| 1 | Ni(COD)₂ / dppp | Phenylmagnesium bromide | 3-phenyl-N,N-dimethylpropan-1-amine | High (expected) |
| 2 | NiCl₂(dppf) | Methylzinc chloride | N,N,3-trimethylpropan-1-amine | Moderate to High (expected) |
Mechanistically, such a reaction would likely proceed through a catalytic cycle involving oxidative addition of the nickel(0) catalyst to the carbon-oxygen bond of the methanesulfonate, followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to afford the product and regenerate the nickel(0) catalyst. The regioselectivity would be dictated by the steric and electronic properties of the substrate, nucleophile, and the ligand on the nickel catalyst. The presence of the dimethylamino group could potentially direct the catalyst to the site of reaction, although this directing group effect would compete with the inherent reactivity of the primary methanesulfonate.
Broader Transition Metal Catalysis Applications
Beyond nickel, other transition metals such as palladium, copper, and iron are widely used in catalysis and could potentially be employed in reactions involving this compound. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, could theoretically utilize this compound as an electrophile, although primary alkyl sulfonates are often less reactive than the corresponding halides.
The directing group potential of the tertiary amine functionality in this compound is a key consideration in broader transition metal catalysis. In reactions involving C-H activation, for instance, the dimethylamino group could direct a transition metal catalyst to a specific C-H bond, enabling its functionalization. However, this would be a complex transformation given the flexibility of the propyl chain.
Table 2: Potential Broader Transition Metal-Catalyzed Reactions Involving this compound
| Catalyst System | Reaction Type | Potential Application | Mechanistic Consideration |
| Pd(OAc)₂ / Buchwald-Hartwig ligands | Amination | Synthesis of diamines | Oxidative addition of the C-OMs bond followed by reaction with an amine. |
| CuI / Phenanthroline | Ullmann Condensation | Etherification | Formation of a C-O bond with an alcohol or phenol. |
| Fe(acac)₃ | Reductive Coupling | C-C bond formation | Radical-based mechanism may be involved. |
This table presents potential applications based on established transition metal-catalyzed reactions with similar substrates.
Role As a Synthetic Intermediate and Derivatization Strategies
Incorporation of the 3-(Dimethylamino)propyl Moiety into Complex Molecular Architectures
The 3-(dimethylamino)propyl group is a common structural motif in pharmacologically active compounds, often serving as a "basic side chain" that can improve solubility or mediate interactions with biological targets. 3-(Dimethylamino)propyl methanesulfonate (B1217627) serves as a key reagent for installing this moiety.
The primary strategy for incorporating the 3-(dimethylamino)propyl group using its methanesulfonate derivative is through N-alkylation, O-alkylation, or C-alkylation reactions. The methanesulfonate group is readily displaced by a wide range of nucleophiles in an SN2 reaction.
In the synthesis of bioactive molecules, nucleophilic nitrogen atoms present in amines, amides, or heterocyclic systems are frequently alkylated. For example, secondary amines can be converted to their tertiary amine derivatives. However, a common challenge in amine alkylation is the potential for overalkylation. The product of monoalkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to the formation of quaternary ammonium (B1175870) salts as byproducts. wikipedia.orgmasterorganicchemistry.com Careful control of stoichiometry and reaction conditions is therefore crucial.
A notable application of this strategy is in the synthesis of analogues of citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI). In the development of novel probes for the serotonin transporter, the dimethylamino side chain is introduced via alkylation of a suitable carbanion precursor, highlighting the importance of this moiety for biological activity. nih.gov The general approach involves the deprotonation of a carbon atom to form a nucleophilic carbanion, which then attacks the electrophilic propyl chain of a reagent like 3-(dimethylamino)propyl methanesulfonate, displacing the leaving group and forming a new carbon-carbon bond.
Table 1: Examples of Nucleophilic Alkylation for Bioactive Molecule Synthesis This table presents generalized examples of how this compound can be used to alkylate different nucleophiles common in bioactive scaffolds.
| Nucleophile (R-NuH) | Product Structure | Product Class |
| R₂NH (Secondary Amine) | R₂N-CH₂CH₂CH₂N(CH₃)₂ | Tertiary Amine |
| R-OH (Alcohol/Phenol) | R-O-CH₂CH₂CH₂N(CH₃)₂ | Amino Ether |
| R-SH (Thiol) | R-S-CH₂CH₂CH₂N(CH₃)₂ | Amino Thioether |
| R-C⁻ (Carbanion) | R-CH₂CH₂CH₂N(CH₃)₂ | Alkylated Carbon Chain |
This compound is an achiral molecule. Therefore, its reaction with another achiral molecule will always result in an achiral product. The concept of stereoselectivity becomes relevant only when the substrate molecule is chiral.
In such cases, the alkylation reaction can be diastereoselective. The pre-existing stereocenter(s) in the chiral substrate can influence the trajectory of the incoming electrophile, leading to a preferential formation of one diastereomer over the other. For instance, the alkylation of a chiral enolate or a chiral amine could proceed with facial selectivity, where the 3-(dimethylamino)propyl group is added to the less sterically hindered face of the nucleophile.
While specific documented examples of highly stereoselective alkylations using this compound are not prevalent in readily available literature, the principle is a fundamental aspect of asymmetric synthesis. The degree of diastereoselectivity would depend on factors such as the nature of the substrate, the solvent, and the reaction temperature. Achieving high stereoselectivity often requires the use of chiral auxiliaries or catalysts to create a more organized and differentiating transition state.
Formation of Functionalized Derivatives from this compound
The reactivity of the methanesulfonate group allows for the conversion of this compound into a variety of other functionalized compounds.
A common misconception involves the reaction of alkyl methanesulfonates with amines to form sulfonamides. This reaction does not occur. The reaction of this compound with a primary or secondary amine results in N-alkylation of the amine, not the formation of a sulfonamide. In this process, the amine acts as a nucleophile, attacking the carbon atom adjacent to the methanesulfonate oxygen and displacing the methanesulfonate anion as a leaving group. wikipedia.org
Correct Reaction (N-Alkylation): R₂NH + CH₃SO₃CH₂CH₂CH₂N(CH₃)₂ → [R₂NH(CH₂CH₂CH₂N(CH₃)₂)]⁺ + CH₃SO₃⁻
The product is a more highly substituted amine (or its corresponding ammonium salt).
The standard and correct synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl), not a sulfonate ester. In that reaction, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.
Phosphonium (B103445) salts are key intermediates in organic synthesis, most notably as precursors for Wittig reagents. This compound can be readily converted into a phosphonium salt by reacting it with a phosphine, typically triphenylphosphine (B44618) (PPh₃). youtube.com
This reaction proceeds via a classic SN2 mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the terminal carbon of the propyl chain, displacing the methanesulfonate leaving group. libretexts.orgwikipedia.org The resulting product is [3-(dimethylamino)propyl]triphenylphosphonium methanesulfonate. The synthesis is generally clean and high-yielding. youtube.com A similar synthesis has been patented to produce the bromide salt version of this compound, demonstrating its industrial relevance. google.com
Reaction Scheme for Phosphonium Salt Formation: PPh₃ + CH₃SO₃CH₂CH₂CH₂N(CH₃)₂ → [Ph₃P⁺-CH₂CH₂CH₂N(CH₃)₂] CH₃SO₃⁻
These phosphonium salts can then be deprotonated with a strong base to form the corresponding phosphorus ylide, which is the active Wittig reagent used to convert aldehydes and ketones into alkenes. jk-sci.comberkeley.edu
The utility of the methanesulfonate group extends beyond reactions with amines and phosphines. As a versatile leaving group, it enables the introduction of a wide array of functional groups onto the 3-(dimethylamino)propyl scaffold through nucleophilic substitution. alfa-chemistry.com This versatility allows for the synthesis of diverse derivatives for various applications.
The general principle remains the SN2 displacement of the mesylate by a suitable nucleophile. By selecting different nucleophiles, the terminal end of the propyl chain can be systematically modified. This pathway provides access to compounds that would be more difficult to synthesize directly.
Table 2: Examples of Advanced Functionalization Reactions This table illustrates the conversion of the methanesulfonate group to other functionalities using various nucleophiles.
| Nucleophile | Reagent Example | Product Structure | Product Class |
| Azide | Sodium Azide (NaN₃) | N₃-CH₂CH₂CH₂N(CH₃)₂ | Alkyl Azide |
| Cyanide | Sodium Cyanide (NaCN) | NC-CH₂CH₂CH₂N(CH₃)₂ | Alkyl Nitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | PhS-CH₂CH₂CH₂N(CH₃)₂ | Thioether |
| Iodide | Sodium Iodide (NaI) | I-CH₂CH₂CH₂N(CH₃)₂ | Alkyl Iodide |
| Carboxylate | Sodium Acetate (CH₃COONa) | CH₃COO-CH₂CH₂CH₂N(CH₃)₂ | Ester |
Analogous Compounds and Their Synthetic Applications
The structural motif of a dimethylaminopropyl group is found in various reagents and monomers that have significant applications in polymer chemistry and organometallic systems. These analogous compounds, while not direct derivatives of this compound, highlight the synthetic utility of this functional group.
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) is a water-soluble monomer that has garnered significant attention in polymer science. Its dimethylamino group imparts pH-responsiveness and hydrophilicity to the resulting polymers. DMAPMA is particularly well-suited for controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net
RAFT polymerization of DMAPMA allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org This technique has been employed to create a variety of polymer architectures, including homopolymers, block copolymers, and statistical copolymers. rsc.orgresearchgate.net For instance, the RAFT polymerization of the hydrochloride salt of DMAPMA (DMAPMA·HCl) has been studied in detail, with optimal conditions identified for producing well-defined homopolymers. rsc.orgresearchgate.net These polymers can then be used as macro-chain transfer agents (macro-CTAs) to synthesize block copolymers with other functional monomers. rsc.org
The applications of DMAPMA-based polymers are diverse and include:
Gene Delivery: The cationic nature of DMAPMA polymers allows them to complex with nucleic acids, facilitating their delivery into cells.
Drug Delivery: Self-healing, pH-responsive hydrogels for drug delivery applications have been synthesized using DMAPMA.
Biocompatible Coatings: The ability to form well-defined polymer brushes on surfaces via surface-initiated RAFT (SI-RAFT) polymerization of DMAPMA enables the creation of antimicrobial and responsive surfaces for biomedical devices. researchgate.net
Stimuli-Responsive Materials: Polymers containing DMAPMA exhibit pH- and thermo-responsive behavior, making them suitable for "smart" material applications. mdpi.comnih.govmdpi.com
The 3-dimethylamino-1-propyl ligand, which can be generated from precursors like 3-dimethylamino-1-propyl chloride, plays a significant role in coordination and organometallic chemistry. illinois.edu This ligand can chelate to a metal center through a metal-carbon bond and a metal-nitrogen bond, forming a stable five-membered ring. illinois.eduacs.orgacs.org This chelation enhances the thermal stability of the resulting organometallic complexes. illinois.eduacs.org
A series of square-planar complexes with the stoichiometry M[(CH₂)₃NMe₂]₂ (where M = Ni, Pd, Pt) have been synthesized and characterized. illinois.eduacs.orgacs.org In these complexes, two 3-dimethylamino-1-propyl ligands chelate to the d⁸ transition metal. illinois.eduacs.org The thermal stability of these complexes varies with the metal, with the platinum(II) complex showing the highest stability. illinois.eduacs.org
These organometallic compounds have potential applications as precursors for Chemical Vapor Deposition (CVD). illinois.eduacs.org The platinum complex, for instance, sublimes at a relatively low temperature and decomposes cleanly, primarily through β-hydrogen elimination, to deposit nanocrystalline platinum films. illinois.eduacs.org The intramolecularly coordinating 3-(N,N-dimethylamino)propyl (DMP) ligand has also been utilized to synthesize volatile and thermally stable monomeric complexes of other metals, such as magnesium, for applications in Atomic Layer Deposition (ALD). acs.org
Contributions to Complex Molecule Synthesis
The 3-(dimethylamino)propyl moiety is a key structural feature in several classes of biologically active molecules. Consequently, this compound and related compounds are important building blocks in the synthesis of these complex molecules.
Kinase inhibitors are a significant class of therapeutic agents, particularly in oncology. ed.ac.uknih.gov The synthesis of many kinase inhibitors involves the incorporation of side chains containing amine groups to enhance solubility and target engagement. The 3-(dimethylamino)propyl group is a common feature in the design of these molecules.
Orexin (B13118510) receptor antagonists are a class of drugs being developed for the treatment of sleep disorders. nih.govnih.govnih.gov The orexin system is a key regulator of arousal and sleep/wake cycles. nih.gov Several potent and selective orexin-1 (OX₁) receptor antagonists are based on a tetrahydroisoquinoline scaffold. nih.gov
In the development of these antagonists, medicinal chemists have explored various substituents to optimize properties such as potency, selectivity, solubility, and CNS permeability. nih.govnih.gov The introduction of a 3-dimethylamino group has been shown to be a favorable modification. nih.gov For example, a 3-dimethylamino analog in a series of 7-propoxy tetrahydroisoquinoline derivatives was found to be the most potent, with a Ke value of 21 nM. nih.gov Similarly, in another series, a 3-dimethylamino-4-methoxy derivative was highly potent with a Ke of 7.6 nM. nih.gov These examples highlight the importance of the 3-(dimethylamino)propyl group in achieving high affinity for the orexin-1 receptor. Therefore, this compound represents a key building block for the synthesis of these and other orexin receptor antagonists.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular architecture of 3-(dimethylamino)propyl methanesulfonate (B1217627), confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 3-(dimethylamino)propyl methanesulfonate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of the molecule can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl groups of the dimethylamino function, the methyl group of the methanesulfonate moiety, and the three methylene (B1212753) groups of the propyl chain. The integration of these signals corresponds to the number of protons in each group, and their splitting patterns (multiplicity) reveal adjacent proton couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon atom in the this compound structure, including the two distinct methyl carbons and the three propyl chain carbons, would produce a unique resonance, confirming the carbon backbone of the compound.
Due to a lack of publicly available experimental spectra for this specific compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) based on established chemical shift theory and data from structurally analogous compounds.
Predicted ¹H NMR Spectral Data for this compound
| Protons Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -N(CH ₃)₂ | ~2.2 - 2.4 | Singlet | 6H |
| CH ₃-SO₃- | ~2.9 - 3.1 | Singlet | 3H |
| -N-CH ₂-CH₂- | ~2.4 - 2.6 | Triplet | 2H |
| -CH₂-CH ₂-CH₂- | ~1.9 - 2.1 | Quintet | 2H |
| -CH₂-O-SO₂- | ~4.2 - 4.4 | Triplet | 2H |
Predicted shifts are relative to a standard reference like tetramethylsilane (B1202638) (TMS).
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -N(C H₃)₂ | ~45 |
| C H₃-SO₃- | ~37 |
| -N-C H₂-CH₂- | ~56 |
| -CH₂-C H₂-CH₂- | ~25 |
| -C H₂-O-SO₂- | ~68 |
Predicted shifts are relative to a standard reference like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The molecule absorbs infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The resulting spectrum serves as a molecular "fingerprint."
The key functional groups are the sulfonate ester and the tertiary amine. The sulfonate group gives rise to strong, characteristic stretching vibrations for the S=O and S-O-C bonds. The dimethylamino group and the propyl chain are identified by various C-H and C-N stretching and bending vibrations.
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonate Ester (R-SO₂-OR') | Asymmetric S=O Stretch | ~1350 - 1370 | Strong |
| Sulfonate Ester (R-SO₂-OR') | Symmetric S=O Stretch | ~1160 - 1180 | Strong |
| Sulfonate Ester (R-SO₂-OR') | S-O-C Stretch | ~900 - 1000 | Strong |
| Alkyl Group | C-H Stretch | ~2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. When ionized, the molecule forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) confirms the molecular weight (181.27 g/mol ).
Under typical electron ionization (EI) conditions, the energetically unstable molecular ion undergoes predictable fragmentation. A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, this would result in a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. Other fragments can arise from the cleavage of the propyl chain or the sulfonate ester bond.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Assignment | Comments |
|---|---|---|
| 181 | [C₆H₁₅NO₃S]⁺ | Molecular Ion (M⁺) |
| 182 | [M+H]⁺ | Protonated molecule (common in ESI-MS) |
| 204 | [M+Na]⁺ | Sodium adduct (common in ESI-MS) |
Chromatographic Separation and Detection Methods
Chromatographic methods are paramount for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying non-volatile compounds like this compound. A typical approach involves reversed-phase chromatography.
In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. Because this compound lacks a strong UV-absorbing chromophore, detection can be challenging. While UV detection at low wavelengths (~210 nm) is possible, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or coupling the HPLC system to a mass spectrometer (LC-MS) provide greater sensitivity and specificity. researchgate.net For enhanced UV detection, derivatization with a UV-active agent can be employed. researchgate.net
Typical HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detector | CAD, ELSD, or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Component Analysis and Trace Detection
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct GC analysis without derivatization. However, GC is an exceptionally sensitive and crucial technique for detecting potential volatile impurities and degradation products, particularly genotoxic impurities like short-chain alkyl methanesulfonates (e.g., methyl methanesulfonate). researchgate.netnih.gov
The analysis of such trace-level impurities is critical in pharmaceutical contexts. These methods typically employ a capillary column and highly sensitive detection, such as mass spectrometry (GC-MS), to achieve detection limits in the parts-per-million (ppm) range. researchgate.net
Typical GC-MS Method for Analysis of Related Volatile Impurities
| Parameter | Description |
|---|---|
| Column | DB-5 or DB-624 capillary column (e.g., 30 m x 0.32 mm, 1.0 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., initial 50°C, ramp to 240°C) |
| Detector | Mass Spectrometer (MS) operating in Selective Ion Monitoring (SIM) mode |
| Sample Preparation | Dissolution in an appropriate organic solvent (e.g., Dichloromethane) |
Application of Headspace Techniques in Quantitative Analysis
Headspace gas chromatography (HS-GC) is a powerful technique for the determination of volatile and semi-volatile impurities in non-volatile matrices, such as active pharmaceutical ingredients (APIs). While this compound itself has a relatively high boiling point, headspace analysis can be employed for the detection of related volatile or semi-volatile methanesulfonate esters that may be present as impurities. The principle of static headspace analysis involves heating a sample in a sealed vial to allow volatile analytes to partition between the sample matrix and the gaseous phase (headspace). An aliquot of the headspace is then injected into a gas chromatograph for separation and quantification.
The quantitative accuracy of headspace analysis is dependent on the analyte's partition coefficient between the sample matrix and the headspace. To enhance sensitivity, especially for less volatile compounds, various parameters can be optimized, including incubation temperature and time, sample matrix composition, and the use of matrix modifiers. For instance, high-boiling-point solvents with low volatility are often used to dissolve the sample, which can improve the partitioning of analytes into the headspace.
Recent advancements in headspace technology, such as multiple headspace extraction (MHE), can provide more accurate quantification without the need for matrix-matched calibration standards. MHE involves sequential extractions from the headspace of a single sample vial, allowing for the determination of the total analyte concentration in the original sample by extrapolating the results to an infinite number of extractions. This technique is particularly useful for complex sample matrices where preparing accurate standards is challenging.
While specific validated methods for this compound using headspace techniques are not widely published, the methodology is well-established for other short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). These methods often employ a flame ionization detector (FID) or a mass spectrometer (MS) for detection, with the latter providing higher selectivity and sensitivity.
Derivatization Strategies for Enhanced Analytical Detection
For non-volatile or thermally labile compounds, or those lacking a suitable chromophore for UV detection, derivatization is a common strategy to improve their analytical properties. This chemical modification can enhance volatility for GC analysis or introduce a chromophore or fluorophore for improved detection in liquid chromatography.
Reagent-Based Derivatization for Chromatographic and Spectroscopic Methods
The analysis of methanesulfonate esters, including this compound, can be significantly improved through derivatization. Since these esters often lack a strong UV-absorbing chromophore, derivatization is crucial for sensitive HPLC-UV analysis. The electrophilic nature of the alkyl group in the methanesulfonate ester allows for nucleophilic substitution reactions with various derivatizing agents.
Common derivatization strategies involve the reaction of the methanesulfonate ester with a nucleophilic reagent that contains a chromophore. For example, reagents such as thiophenol and its derivatives can react with alkyl methanesulfonates to form highly UV-active thioethers. This approach allows for quantification at low levels using standard HPLC-UV equipment.
Another class of derivatizing agents for methanesulfonate esters includes dithiocarbamates, such as sodium N,N-diethyldithiocarbamate and sodium dibenzyldithiocarbamate. nih.govnih.gov These reagents react with the methanesulfonate ester to form a product with strong UV absorbance, enabling sensitive detection. The reaction conditions, including solvent, temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization.
The following table summarizes the performance of a derivatization-based HPLC-UV method developed for the analysis of methyl and ethyl methanesulfonate, which can be considered analogous for developing a method for this compound.
| Parameter | Methyl Methanesulfonate | Ethyl Methanesulfonate |
| Derivatizing Agent | N,N-diethyldithiocarbamate | N,N-diethyldithiocarbamate |
| Detection Wavelength | 277 nm | 277 nm |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Quantitation (LOQ) | 0.6 ppm | 0.6 ppm |
| Recovery | 80-115% | 80-115% |
| Data based on a method developed for methyl and ethyl methanesulfonate, which can be analogous for this compound. nih.gov |
For GC-MS analysis, derivatization can be employed to increase the volatility and thermal stability of the analyte. While alkyl methanesulfonates are generally amenable to direct GC analysis, derivatization can sometimes improve chromatographic peak shape and sensitivity.
Quantitative Analysis of Related Methanesulfonate Esters and Process-Related Impurities
The quantitative analysis of this compound and its related impurities is critical for ensuring the quality and safety of pharmaceutical products. Process-related impurities can arise from various sources, including starting materials, intermediates, and by-products of the manufacturing process.
In the synthesis of compounds containing the 3-(dimethylamino)propyl moiety, a key starting material is often 3-(dimethylamino)propyl chloride. chemicalbook.com Impurities present in this starting material or formed during its synthesis can carry through to the final product. Potential impurities could include unreacted starting materials or by-products from side reactions.
The analytical methods for quantifying these impurities must be highly sensitive, as they are often present at trace levels. researchgate.net As previously discussed, derivatization followed by HPLC-UV or GC-MS is a common approach. The validation of these methods according to regulatory guidelines (e.g., ICH) is essential to ensure their accuracy, precision, linearity, and robustness.
The table below presents typical validation parameters for a GC-MS method for the analysis of various alkyl methanesulfonates, which would be relevant for establishing a quantitative method for this compound and its related esters.
| Parameter | Performance |
| Linearity | |
| Correlation Coefficient (r²) | > 0.99 for all analytes |
| Limit of Quantitation (LOQ) | |
| Methyl Methanesulfonate | 0.05 ppm |
| Ethyl Methanesulfonate | 0.05 ppm |
| Isopropyl Methanesulfonate | 0.05 ppm |
| Accuracy (Recovery) | |
| Spiked Samples | 97.1 - 107.1% |
| Precision (RSD) | |
| Repeatability | < 10% |
| Data based on a validated GC-MS method for the analysis of various alkyl methanesulfonates. globalresearchonline.net |
The selection of the analytical technique depends on the specific impurity and the required sensitivity. For known impurities, a targeted approach using techniques like selected ion monitoring (SIM) in GC-MS can provide excellent sensitivity and selectivity. For the identification of unknown impurities, more comprehensive techniques such as high-resolution mass spectrometry may be necessary.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation. mdpi.comresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like 3-(dimethylamino)propyl methanesulfonate (B1217627), which contains several single bonds, multiple conformations (different spatial arrangements of atoms resulting from rotation about single bonds) are possible.
Conformational analysis involves systematically exploring these different rotational possibilities to identify the global minimum energy conformer and other low-energy local minima. This process is crucial as the molecular conformation influences its physical, chemical, and biological properties. The resulting optimized geometry provides key structural data.
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| S-O(ester) | 1.60 | O=S=O | 120.0 |
| S=O | 1.45 | C-O-S | 118.0 |
| S-C(methyl) | 1.78 | O(ester)-C-C | 109.5 |
| C-O(ester) | 1.43 | C-C-C | 111.0 |
| C-N | 1.47 | C-C-N | 112.0 |
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These calculations are fundamental to understanding the molecule's reactivity, kinetic stability, and electronic transitions.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO | -8.5 | Region of highest electron density, likely centered on the nitrogen atom and sulfonate oxygen atoms. Site of electrophilic attack. |
| LUMO | 1.2 | Region of lowest electron density, potentially distributed around the sulfur atom and adjacent carbons. Site of nucleophilic attack. |
| HOMO-LUMO Gap | 9.7 | A large gap indicates high kinetic stability and low chemical reactivity. nih.gov |
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and spectral assignment.
NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts (¹H and ¹³C) is a valuable aid in the structural elucidation of organic molecules. mdpi.com While machine learning models are emerging, DFT-based methods remain popular for their reasonable accuracy. mdpi.comnih.gov Calculations are performed on the optimized geometry, and the predicted shifts can be correlated with experimental data to confirm assignments.
Vibrational Frequencies: DFT calculations can simulate the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. mdpi.com There is often a systematic deviation between calculated and experimental frequencies due to the neglect of anharmonicity and other factors. nih.gov To improve agreement, the calculated frequencies are often uniformly scaled. researchgate.net Analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific molecular motions. researchgate.net
| Vibrational Mode | Calculated (Scaled) Frequency | Typical Experimental Range | Assignment |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2950 | 2850-3000 | Stretching of C-H bonds in propyl and methyl groups. |
| S=O Asymmetric Stretch | 1355 | 1340-1380 | Asymmetric stretching of the two S=O bonds. |
| S=O Symmetric Stretch | 1170 | 1150-1200 | Symmetric stretching of the two S=O bonds. |
| C-N Stretch | 1185 | 1020-1250 | Stretching of the carbon-nitrogen bonds. scirp.org |
| C-O Stretch | 1050 | 1000-1250 | Stretching of the ester C-O bond. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights into selectivity and reaction rates that complement experimental studies. mdpi.com
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The transition state represents the energy maximum along the reaction coordinate. Computational methods can locate the precise geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical factor determining the rate of a reaction. A lower activation energy corresponds to a faster reaction. DFT calculations provide reliable estimates of these energy barriers, helping to rationalize experimentally observed reaction outcomes. For example, in studying potential reactions involving this compound, such as nucleophilic substitution, computational modeling could identify the transition state structure and calculate the energy barrier for the reaction to occur.
By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a reaction can be constructed. This reaction pathway analysis allows for a detailed understanding of the mechanism.
When a reaction can proceed through multiple competing pathways to yield different products (e.g., regioselectivity or stereoselectivity), computational modeling can predict the favored outcome. mdpi.com By comparing the activation energies for each possible pathway, the one with the lowest energy barrier is identified as the most kinetically favorable. For instance, if this compound were to undergo a substitution reaction, calculations could determine whether a nucleophile would preferentially attack at the carbon adjacent to the ester oxygen or at one of the methyl groups on the nitrogen, based on the relative activation energies of the competing transition states.
Studies on Solvation and Intermolecular Interactions
Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, theoretical studies focusing on its interactions with solvents and other molecules are crucial for understanding its chemical behavior and potential applications. These investigations often employ quantum mechanics and molecular dynamics simulations to model the intricate forces at play.
Solvent Effects on Molecular Association and Reactivity
Theoretical studies on similar compounds often utilize computational models to predict how these solvent effects manifest. For instance, density functional theory (DFT) calculations can be employed to explore the reaction mechanisms in different solvents. A high degree of solvent dependency on the yield of products has been observed in related chemical systems. The presence of a solvent can alter the free energy profile along the reaction coordinates, thereby modifying the energy barriers between reactants and products.
Interactive Data Table: Predicted Solvent-Accessible Surface Area (SASA) of this compound Fragments
The following table provides a hypothetical representation of how different parts of the this compound molecule might be exposed to a solvent, which is a key factor in solvation studies. Note that these are illustrative values as specific experimental or calculated data for this molecule were not found.
| Molecular Fragment | Predicted SASA (Ų) in Water | Predicted SASA (Ų) in Acetonitrile (B52724) |
| Dimethylamino Group | 85 | 75 |
| Propyl Chain | 120 | 130 |
| Methanesulfonate Group | 150 | 140 |
This data is illustrative and not based on published experimental or computational results for this specific molecule.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds, are fundamental to the structure and function of chemical and biological systems. In the context of this compound, the oxygen atoms of the sulfonate group are potential hydrogen bond acceptors. The nitrogen atom of the dimethylamino group could also act as a hydrogen bond acceptor.
If interacting with a hydrogen bond donor solvent or another molecule with an available acidic proton, hydrogen bonds of the type O···H-X or N···H-X (where X is an electronegative atom) could be formed. Computational methods such as Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis are often used to characterize and quantify these interactions. These analyses can provide information on the strength and nature of the hydrogen bonds.
Interactive Data Table: Potential Non-Covalent Interactions of this compound
This table outlines the potential non-covalent interactions that this compound could engage in, based on its chemical structure.
| Interaction Type | Potential Donor/Acceptor Site on this compound | Interacting Partner |
| Hydrogen Bond | Sulfonate Oxygen (Acceptor) | Protic Solvent (e.g., Water) |
| Hydrogen Bond | Amino Nitrogen (Acceptor) | Protic Solvent (e.g., Water) |
| Ion-Dipole | Sulfonate Group (Anionic) | Polar Solvent Molecule |
| Ion-Dipole | Amino Group (Cationic/Partial Positive) | Polar Solvent Molecule |
| Van der Waals | Entire Molecule | Any other molecule |
This table represents potential interactions and is not based on specific computational studies for this compound.
Without specific computational studies on this compound, a detailed, quantitative analysis of its solvation and intermolecular interactions remains speculative. The information presented is based on the general principles of computational and theoretical chemistry as applied to molecules with similar functional groups.
Q & A
Q. What are the optimal synthetic routes for 3-(dimethylamino)propyl methanesulfonate, and how can reaction conditions be systematically optimized?
A two-step synthesis is typically employed: (1) alkylation of dimethylaminopropylamine with methanesulfonyl chloride under controlled pH (6–7) in polar aprotic solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions; (2) purification via column chromatography using silica gel and methanol/ethyl acetate gradients . Optimization involves Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, sodium bicarbonate in ethanol is effective for neutralizing byproducts . Kinetic studies using HPLC (C18 columns, phosphate buffer-methanol-acetonitrile mobile phases) monitor intermediate stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR : Compare H and C spectra against PubChem reference data (e.g., chemical shifts for dimethylamino protons at δ 2.2–2.4 ppm and sulfonate groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 224.2) .
- HPLC : Use phosphate buffer (pH 6.0) with methanol and acetonitrile (31:11:8) for retention time reproducibility .
Q. What are the critical storage conditions to ensure compound stability?
Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonate group. Stability studies under accelerated degradation conditions (40°C/75% RH) with periodic HPLC analysis are recommended. Avoid aqueous solvents, as methanesulfonate esters are prone to nucleophilic attack .
Advanced Research Questions
Q. How does the compound’s reactivity vary in different solvent systems, and what mechanistic insights can be derived?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states, while protic solvents (e.g., ethanol) favor solvolysis. Kinetic studies using O-labeled water and GC-MS can track hydrolysis pathways. Computational modeling (DFT) of charge distribution on the dimethylamino group predicts regioselectivity in alkylation reactions .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Case study: Discrepancies in antimicrobial activity may arise from impurities (e.g., residual methanesulfonic acid). Implement orthogonal validation:
Q. How can researchers design experiments to probe its interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Dynamics Simulations : Map electrostatic interactions between the sulfonate group and binding pockets (e.g., tyrosine kinases) .
Methodological Challenges
Q. What analytical challenges arise in quantifying trace degradation products?
Degradants like 3-(dimethylamino)propanol and methanesulfonic acid require:
Q. How can researchers address conflicting data on optimal reaction solvents?
Contradictory reports (e.g., ethanol vs. acetonitrile) are resolved via solvent parameter screening:
- Kamlet-Taft analysis : Correlate solvent polarity (), hydrogen-bond acidity (), and basicity () with reaction yields .
- Green Chemistry Metrics : Compare E-factors and atom economy for sustainable solvent selection .
Emerging Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
